molecular formula C10H15Cl2NO2S B14774283 (1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

Cat. No.: B14774283
M. Wt: 284.20 g/mol
InChI Key: GIVOSROXPRXLJK-ZXFLCMHBSA-N
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Description

(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of chlorine, sulfur, and nitrogen atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of chlorine atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

    Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorine atoms or the sulfur dioxide moiety, resulting in the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives, reduced sulfur compounds.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide involves its interaction with molecular targets such as enzymes or receptors. The chlorine and sulfur atoms play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The compound’s tricyclic structure provides a rigid framework that enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-(-)-10,2-Camphorsultam
  • (1S)-(-)-2,10-Camphorsultam

Uniqueness

Compared to similar compounds, (1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide stands out due to its unique combination of chlorine, sulfur, and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15Cl2NO2S

Molecular Weight

284.20 g/mol

IUPAC Name

(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

InChI

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9-/m1/s1

InChI Key

GIVOSROXPRXLJK-ZXFLCMHBSA-N

Isomeric SMILES

CC1([C@H]2CC[C@]13CS(=O)(=O)N[C@H]3C2(Cl)Cl)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C

Origin of Product

United States

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